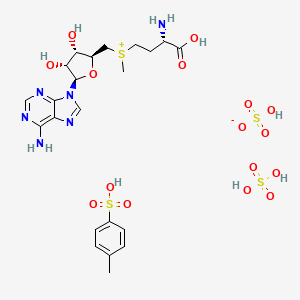

S-Adenosyl-L-methionine (disulfate tosylate)

Description

S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT) is a mixed salt formulation of S-adenosyl-L-methionine (SAMe), a universal methyl donor critical for cellular methylation reactions, neurotransmitter synthesis, and liver function . The compound combines sulfate and p-toluenesulfonate (tosylate) counterions to enhance stability and bioavailability.

- Chemical Properties: Molecular formula: C₂₂H₃₄N₆O₁₆S₄ Molecular weight: 766.8 g/mol CAS No.: 97540-22-2 Purity: ≥95% (USP grade), with up to 98% purity achievable via optimized synthesis .

Therapeutic Applications:

SAMe-DT is clinically used for:- Intravenous administration achieves higher plasma concentrations, with a half-life of ~1.5–2 hours .

Properties

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain Selection and Fermentation Parameters

Industrial production of SAM begins with high-density fermentation of Saccharomyces cerevisiae strains genetically optimized for SAM overproduction. Precursor availability, particularly L-methionine, is critical; supplementation at 2–5 g/L during the logarithmic growth phase enhances SAM yield by 40–60%. Fermentation conditions are tightly controlled:

-

Temperature : 28–32°C to balance microbial growth and SAM stability.

-

pH : Maintained at 5.0–5.5 using automated NaOH/H₂SO₄ titration to prevent alkaline degradation.

-

Oxygenation : Dissolved oxygen levels ≥30% saturation to support aerobic metabolism.

Post-fermentation, cells are harvested via centrifugation at 6,000–10,000 rpm for 10–15 minutes, achieving a wet cell mass of 120–150 g/L.

Challenges in SAM Biosynthesis

SAM’s inherent instability—due to its sulfonium ion—limits accumulation. Degradation products like 5’-methylthioadenosine (MTA) and homoserine lactone form rapidly above 60°C or at neutral-to-alkaline pH. Modern fermenters address this through rapid cooling systems that reduce broth temperature from 30°C to 4°C within 5 minutes, minimizing post-production degradation.

Acid-Heat Extraction: Balancing Yield and Stability

Cell Disruption and SAM Release

The acid-heat method disrupts yeast cells while stabilizing SAM:

-

Acid Concentration : 0.25–0.5 M sulfuric acid lyses cells and protonates SAM, reducing degradation.

-

Temperature : 45–55°C for 0.5–3 hours maximizes SAM release without significant hydrolysis.

-

Solid-to-Liquid Ratio : 30 g wet cells per 100 mL acid solution optimizes extraction efficiency.

This step achieves 85–90% SAM release but requires precise thermal control. Prolonged heating (>3 hours) at >55°C degrades 30–50% of SAM into adenine and S-pentosylmethionine.

Comparative Analysis of Extraction Techniques

| Method | SAM Yield (%) | Degradation Products (%) | Scalability |

|---|---|---|---|

| Acid-Heat | 85–90 | 5–10 | Industrial |

| Ultrasonication | 70–75 | 15–20 | Laboratory |

| Enzymatic Lysis | 80–85 | 10–15 | Pilot-Scale |

Acid-heat remains preferred for industrial applications due to its scalability and lower operational costs.

Purification Strategies: Ultrafiltration and Ion Exchange

Ultrafiltration for Macromolecule Removal

Crude extracts contain nucleic acids, proteins, and cell debris. Ultrafiltration using 10–30 kDa molecular weight cut-off (MWCO) membranes removes 95–98% of impurities while retaining SAM (MW: 399.4 g/mol). Tangential flow filtration systems operate at 4°C to prevent thermal degradation, achieving a 1.5–2.0x concentration factor.

Ion Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX4) selectively bind SAM via its sulfonium group. Elution with 0.1–0.3 M ammonium bicarbonate (pH 6.8–7.2) recovers 80–85% SAM with ≥95% purity. Critical parameters include:

Precipitation and Salt Formation: Stabilizing SAM as Disulfate Tosylate

Dual Counterion Precipitation

SAM’s instability in free form necessitates conversion to disulfate tosylate. Stepwise addition of reagents ensures proper stoichiometry:

-

Sulfate Addition : 1.2–1.5 equivalents of ammonium sulfate precipitate SAM as the monosulfate.

-

Tosylate Incorporation : 0.8–1.0 equivalents of p-toluenesulfonic acid displaces sulfate, forming the stabilized double salt.

The molar ratio of sulfate:tosylate is critical; deviations beyond 1.5:1.0 reduce crystallinity and storage stability.

Crystallization and Drying

Slow cooling (0.5°C/min) of the ethanolic solution yields needle-like crystals. Lyophilization at −40°C and 0.1 mBar preserves crystallinity, resulting in a final moisture content of ≤2.0%.

Quality Control and Regulatory Compliance

Purity and Isomer Analysis

Per USP-NF guidelines, SAM-DT must contain ≥60% biologically active S,S-isomer. Chiral HPLC with a Crownpak CR(+) column resolves S,S- and R,S-isomers:

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-L-methionine (disulfate tosylate) undergoes various types of chemical reactions, including:

Methylation: It donates a methyl group to various substrates such as nucleic acids, proteins, and lipids.

Transsulfuration: It participates in the conversion of homocysteine to cysteine.

Aminopropylation: It is involved in the synthesis of polyamines

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate, methionine, and various enzymes such as methionine adenosyltransferase. The reactions typically occur under physiological conditions, with specific pH and temperature requirements .

Major Products Formed

The major products formed from these reactions include methylated nucleic acids, proteins, lipids, cysteine, and polyamines .

Scientific Research Applications

Liver Disease Treatment

SAMe is widely recognized for its hepatoprotective properties. Research indicates that it can restore glutathione levels, which are crucial for detoxifying harmful substances in the liver. A study demonstrated that SAMe significantly improved liver function tests in patients with liver disease, suggesting its utility as a therapeutic agent in hepatobiliary disorders .

Antidepressant Effects

SAMe has been explored as an antidepressant alternative, especially for patients who do not respond well to conventional treatments. Clinical trials have shown that SAMe can be as effective as traditional antidepressants with fewer side effects. It enhances the synthesis of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation .

Osteoarthritis and Fibromyalgia

SAMe has been studied for its analgesic properties, particularly in osteoarthritis and fibromyalgia management. It appears to reduce pain and improve joint function similarly to non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects .

Biochemical Mechanisms

The mechanisms through which SAMe exerts its effects involve several biochemical pathways:

- Methylation Reactions: SAMe serves as a methyl donor, facilitating the methylation of DNA and proteins, which is crucial for gene expression regulation.

- Glutathione Synthesis: By promoting glutathione production, SAMe aids in cellular defense against oxidative stress.

- Neurotransmitter Regulation: SAMe influences the synthesis of neurotransmitters critical for mood stabilization.

Case Study 1: Liver Disease Management

A cohort study involving 100 patients with chronic liver disease treated with SAMe showed a marked improvement in liver enzyme levels over six months. Patients reported fewer symptoms of fatigue and better overall health status.

Case Study 2: Depression Treatment

In a randomized controlled trial with 60 participants suffering from major depressive disorder, those treated with SAMe exhibited a 50% reduction in depression scores after eight weeks compared to a 30% reduction in the placebo group.

Safety and Side Effects

While generally considered safe, SAMe can cause side effects such as gastrointestinal discomfort, headache, and insomnia. Monitoring is recommended for individuals with bipolar disorder due to potential manic episodes triggered by increased serotonin levels .

Mechanism of Action

S-Adenosyl-L-methionine (disulfate tosylate) exerts its effects by donating a methyl group to various substrates in a process called transmethylation. This process is essential for the regulation of gene expression, protein function, and lipid metabolism. The compound also participates in transsulfuration and aminopropylation reactions, which are crucial for the synthesis of cysteine and polyamines .

Comparison with Similar Compounds

SAMe Disulfate Tosylate vs. SAMe 1,4-Butanedisulfonate (SAMe-BD)

Key Findings :

SAMe Disulfate Tosylate vs. SAMe Sulfate

Key Findings :

SAMe-DT vs. Natural SAMe

Natural SAMe is labile and rapidly degrades in the GI tract. SAMe-DT addresses this via:

- Enhanced Stability : Tosylate ions protect the sulfonium group from hydrolysis .

- Industrial Scalability : Synthesis yields 75–80% recovery vs. <50% for natural SAMe .

- Cost-Effectiveness : Production costs are 30–40% lower than natural SAMe extraction .

Critical Analysis of Research Data

- Pharmacokinetic Studies: Yang et al. SAMe-BD showed higher variability in plasma levels due to pH-sensitive absorption .

Safety Profile :

Biological Activity

S-Adenosyl-L-methionine (SAMe), particularly in its disulfate tosylate form, is a critical biological compound involved in numerous metabolic processes. It serves primarily as a methyl donor in various biochemical reactions, influencing methylation patterns crucial for gene regulation, neurotransmitter synthesis, and lipid metabolism. This article delves into the biological activity of SAMe disulfate tosylate, highlighting its pharmacological properties, therapeutic potential, and mechanisms of action.

- Molecular Formula : C22H34N6O16S4

- Molecular Weight : 766.79 g/mol

- CAS Number : 97540-22-2

- Solubility : Soluble in DMSO (≥ 50 mg/mL) and water (30 mg/mL at 25°C)

- Storage Conditions : Store at 4°C, protected from light and moisture

Methylation and Enzyme Cofactor Role

SAMe is predominantly synthesized in the liver and acts as a cofactor for various methyltransferases involved in the methylation of DNA, proteins, and lipids. This process is vital for maintaining cellular function and regulating gene expression. The enzymatic activity of SAMe extends to:

- Catechol O-methyltransferase (COMT) : Involved in the metabolism of catecholamines.

- DNA Methyltransferases (DNMTs) : Critical for epigenetic regulation.

Protective Effects Against Hepatotoxicity

Research has demonstrated that SAMe disulfate tosylate exhibits protective effects against hepatotoxic agents such as carbon tetrachloride (CCl4). In vitro studies using primary cultured rat hepatocytes showed that SAMe ST significantly mitigated CCl4-induced hepatotoxicity by:

- Reducing leakage of liver enzymes (GOT and GPT).

- Enhancing urea-nitrogen secretion.

- Preserving membrane integrity and cellular function.

The protective mechanism is hypothesized to involve alterations in membrane phospholipid composition or modulation of intracellular drug-metabolizing enzyme systems .

Antitumor Properties

Recent studies suggest that SAMe may possess antitumor properties, particularly in oral squamous cell carcinoma (OSCC). It appears to counteract several pathological hallmarks associated with cancer progression through:

- Induction of apoptosis in malignant cells.

- Modulation of inflammatory responses.

- Enhancement of immune system activity.

These effects underscore SAMe's potential as an adjunctive therapy in cancer treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that SAMe disulfate tosylate can be administered both orally and intravenously with favorable absorption profiles. Key findings include:

| Administration Route | C(max) (µmol/L) | T(max) (hours) | AUC(0-24) (µmol/L/h) | Half-life (hours) |

|---|---|---|---|---|

| Oral | 2.37 (men), 2.50 (women) | 5.40 (men), 5.20 (women) | 8.56 (men), 10.3 (women) | 6.06 (men), 6.28 (women) |

| IV | 127 (men), 211 (women) | 1.90 (men), 1.60 (women) | 329 (men), 480 (women) | 4.34 (men), 3.83 (women) |

These parameters indicate that intravenous administration results in significantly higher peak concentrations compared to oral dosing, highlighting the importance of formulation in therapeutic efficacy .

Clinical Applications

- Chronic Liver Disease : A study involving patients with chronic liver disease indicated that SAMe supplementation improved liver function tests and reduced symptoms associated with liver dysfunction.

- Depression : In a randomized controlled trial, SAMe was found to be effective in alleviating depressive symptoms, comparable to conventional antidepressants but with a better side effect profile.

- Osteoarthritis : Clinical evidence suggests that SAMe can reduce pain and improve joint function in osteoarthritis patients, acting as a safe alternative to non-steroidal anti-inflammatory drugs.

Q & A

Q. What are the critical storage and handling requirements for S-adenosyl-L-methionine (disulfate tosylate) to ensure stability in laboratory settings?

- Methodological Answer : The compound is hygroscopic, light-sensitive, and requires storage at 2–8°C in airtight, light-resistant containers . To prevent degradation, reconstitute lyophilized powder in sterile water or buffer immediately before use. For long-term storage in solvent (e.g., DMSO), aliquot and store at -80°C to minimize freeze-thaw cycles. Regularly verify stability using HPLC to monitor purity, as exposure to moisture or light accelerates decomposition .

Q. How can researchers confirm the identity and purity of S-adenosyl-L-methionine (disulfate tosylate) in experimental preparations?

- Methodological Answer : Use USP reference standards (e.g., USP S-Adenosyl-L-Methionine Disulfate Tosylate RS) for calibration in HPLC or LC-MS analyses . Purity should exceed 95% (HPLC), with validation via NMR for structural confirmation. Monitor loss on drying (<1%) and heavy metal content (<10 ppm) to ensure compliance with pharmacopeial specifications .

Q. What is the biochemical role of S-adenosyl-L-methionine (disulfate tosylate) as a methyl donor, and how does this influence experimental design?

- Methodological Answer : SAMe serves as the primary methyl donor in methylation reactions, including DNA/RNA modification and neurotransmitter synthesis (e.g., serotonin). In vitro, use concentrations of 10–100 µM in methylation assays, adjusting for cell permeability. Include controls with methyltransferase inhibitors (e.g., sinefungin) to validate specificity. For in vivo studies, consider hepatic bioavailability, as SAMe is synthesized and metabolized predominantly in the liver .

Advanced Research Questions

Q. How should researchers design stability studies to assess the impact of environmental factors on SAMe’s bioactivity?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Quantify degradation products (e.g., S-adenosylhomocysteine) via LC-MS and correlate with bioactivity loss using enzymatic assays (e.g., methyltransferase activity). Long-term stability (>6 months) should be validated in both lyophilized and solubilized forms .

Q. What pharmacokinetic parameters must be considered when evaluating SAMe in multi-dose clinical or preclinical studies?

- Methodological Answer : Monitor nonlinear pharmacokinetics due to saturation of hepatic uptake transporters. Design studies with staggered dosing (e.g., 200–1600 mg/day orally) and measure plasma levels via LC-MS/MS. Account for CYP450 interactions: SAMe induces CYP1A2 and inhibits CYP2D6/CYP3A4, requiring dose adjustments for co-administered drugs metabolized by these enzymes .

Q. What methodologies are recommended for translating in vitro findings on SAMe’s hepatoprotective effects to in vivo models?

- Methodological Answer : Use primary hepatocytes or HepG2 cells for in vitro models, treating with SAMe (50–200 µM) under oxidative stress (e.g., acetaminophen exposure). For in vivo translation, employ rodent models of liver injury (e.g., CCl4-induced fibrosis) with SAMe administered intraperitoneally (25–50 mg/kg/day). Assess glutathione levels, lipid peroxidation (MDA assay), and histopathology to validate mechanisms .

Q. How can SAMe’s modulation of CYP450 isoforms be systematically evaluated in drug interaction studies?

- Methodological Answer : Use human liver microsomes or recombinant CYP450 isoforms to measure enzyme activity (e.g., Vmax/Km) with probe substrates (e.g., dextromethorphan for CYP2D6). Pre-incubate SAMe (10–100 µM) to assess time-dependent inhibition. In vivo, employ cocktail studies with multiple CYP probes, adjusting SAMe doses to reflect clinical exposure .

Q. What experimental approaches are effective for studying SAMe’s synergistic effects with antioxidants or traditional medicines?

- Methodological Answer : Combine SAMe with compounds like Astragalus polysaccharides (APS) in telomere stabilization assays. Use qPCR or flow-FISH to measure telomere length in cell lines (e.g., HEK293) treated with SAMe (20 µM) and APS (50 µg/mL). For in vivo synergy, employ aging models (e.g., SAMP8 mice) and assess biomarkers (e.g., p16INK4a, telomerase activity) .

Q. How can researchers quantify SAMe’s impact on global DNA methylation patterns in disease models?

- Methodological Answer : Perform whole-genome bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP-seq) on tissues/cells treated with SAMe (100 µM for 72 hours). Validate locus-specific changes via pyrosequencing (e.g., LINE-1 repeats). Include negative controls (e.g., methionine-deficient media) to distinguish SAMe-specific effects from endogenous methylation .

Q. What techniques are optimal for analyzing SAMe’s role in telomere maintenance and age-related disorders?

- Methodological Answer :

Use telomere restriction fragment (TRF) analysis or STELA (single telomere length analysis) in SAMe-treated cell lines. Combine with siRNA knockdown of methyltransferases (e.g., DNMT3A) to dissect mechanisms. In vivo, administer SAMe (50 mg/kg/day) to progeria models and measure telomere attrition via qFISH in tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.